Aluminumhexafluoro-2,4-pentanedionat
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説明
Aluminum hexafluoro-2,4-pentanedionat: is an organometallic compound with the chemical formula C15H3AlF18O6 and a molecular weight of 648.13 g/mol . It is a white to off-white crystalline solid that is sensitive to moisture . This compound is primarily used in metal-organic chemical vapor deposition (MOCVD) processes .
準備方法
Synthetic Routes and Reaction Conditions: Aluminum hexafluoro-2,4-pentanedionat can be synthesized by reacting aluminum fluoride with 2,4-pentanedione in an organic solvent such as toluene . The reaction must be carried out under anhydrous conditions to avoid moisture, which can affect the purity and yield of the product .
Industrial Production Methods: The industrial production of aluminum hexafluoro-2,4-pentanedionat follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is typically purified by recrystallization or sublimation .
化学反応の分析
Types of Reactions: Aluminum hexafluoro-2,4-pentanedionat undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the hexafluoro-2,4-pentanedionat ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Specific oxidizing agents can be used to oxidize aluminum hexafluoro-2,4-pentanedionat.
Substitution Reagents: Various ligands can be used to replace the hexafluoro-2,4-pentanedionat ligands under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new organometallic compounds with different ligands .
科学的研究の応用
Chemistry: Aluminum hexafluoro-2,4-pentanedionat is widely used in MOCVD processes to deposit thin films of aluminum-containing materials on substrates . These thin films are essential in the semiconductor industry for manufacturing electronic devices .
Biology and Medicine: While its primary applications are in chemistry and industry, aluminum hexafluoro-2,4-pentanedionat is also used in research settings to study the properties and behaviors of organometallic compounds .
Industry: In addition to its use in the semiconductor industry, aluminum hexafluoro-2,4-pentanedionat is employed in the production of advanced materials and coatings .
作用機序
The mechanism by which aluminum hexafluoro-2,4-pentanedionat exerts its effects is primarily through its role as a precursor in MOCVD processes. During MOCVD, the compound decomposes at high temperatures to deposit aluminum-containing films on substrates . The molecular targets and pathways involved in this process are related to the thermal decomposition and subsequent deposition of the material .
類似化合物との比較
- Aluminum acetylacetonate
- Aluminum trifluoroacetylacetonate
- Aluminum phenoxide
- Aluminum diisopropyldithiocarbamate
Uniqueness: Aluminum hexafluoro-2,4-pentanedionat is unique due to its high fluorine content, which imparts specific properties such as high volatility and stability under MOCVD conditions . This makes it particularly suitable for applications in the semiconductor industry where precise control over film deposition is required .
特性
分子式 |
C15H3AlF18O6 |
---|---|
分子量 |
648.13 g/mol |
IUPAC名 |
aluminum;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/3C5HF6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChIキー |
SINRSQHVMMWHSI-UHFFFAOYSA-N |
正規SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Al+3] |
製品の起源 |
United States |
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